Piperitone
Piperitone
Piperitone, also known as 3-carvomenthenone or (+-)-piperitone, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Piperitone exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Piperitone has been detected in multiple biofluids, such as saliva and urine. Within the cell, piperitone is primarily located in the cytoplasm. Piperitone is a camphor, fresh, and herbal tasting compound that can be found in a number of food items such as pepper (spice), spearmint, ceylon cinnamon, and wild celery. This makes piperitone a potential biomarker for the consumption of these food products.
Piperitone is a p-menthane monoterpenoid that is cyclohex-2-en-1-one substituted by a methyl group at position 3 and an isopropyl group at position 6. It has a role as a volatile oil component and a plant metabolite. It is a p-menthane monoterpenoid and a cyclic terpene ketone.
Piperitone is a p-menthane monoterpenoid that is cyclohex-2-en-1-one substituted by a methyl group at position 3 and an isopropyl group at position 6. It has a role as a volatile oil component and a plant metabolite. It is a p-menthane monoterpenoid and a cyclic terpene ketone.
Brand Name:
Vulcanchem
CAS No.:
89-81-6
VCID:
VC0146419
InChI:
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
SMILES:
CC1=CC(=O)C(CC1)C(C)C
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
Piperitone
CAS No.: 89-81-6
Reference Standards
VCID: VC0146419
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 89-81-6 |
---|---|
Product Name | Piperitone |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | 3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
Standard InChI | InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 |
Standard InChIKey | YSTPAHQEHQSRJD-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C(CC1)C(C)C |
Canonical SMILES | CC1=CC(=O)C(CC1)C(C)C |
Boiling Point | 233.0 °C |
Density | 0.929-0.934 |
Melting Point | 25 °C <25°C |
Physical Description | Solid clear, light yellowish to yellow liquid |
Description | Piperitone, also known as 3-carvomenthenone or (+-)-piperitone, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Piperitone exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Piperitone has been detected in multiple biofluids, such as saliva and urine. Within the cell, piperitone is primarily located in the cytoplasm. Piperitone is a camphor, fresh, and herbal tasting compound that can be found in a number of food items such as pepper (spice), spearmint, ceylon cinnamon, and wild celery. This makes piperitone a potential biomarker for the consumption of these food products. Piperitone is a p-menthane monoterpenoid that is cyclohex-2-en-1-one substituted by a methyl group at position 3 and an isopropyl group at position 6. It has a role as a volatile oil component and a plant metabolite. It is a p-menthane monoterpenoid and a cyclic terpene ketone. |
Solubility | insoluble in water; soluble in alcohol |
Synonyms | 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one; p-Menth-1-en-3-one; (±)-Piperitone; 3-Carvomenthenone; 3-Methyl-6-isopropyl-2-cyclohexen-1-one; 4-Isopropyl-1-methyl-1-cyclohexen-3-one; 6-Isopropyl-3-methyl-2-cyclohexen-1-one; NSC 251528; dl-Piperitone |
PubChem Compound | 6987 |
Last Modified | Nov 11 2021 |
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